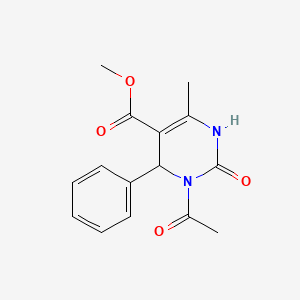

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea . Its structure features a tetrahydropyrimidine core substituted with a phenyl group at C4, a methyl group at C6, a 3-acetyl moiety at N3, and a methyl ester at C3.

Properties

Molecular Formula |

C15H16N2O4 |

|---|---|

Molecular Weight |

288.30 g/mol |

IUPAC Name |

methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |

InChI |

InChI=1S/C15H16N2O4/c1-9-12(14(19)21-3)13(11-7-5-4-6-8-11)17(10(2)18)15(20)16-9/h4-8,13H,1-3H3,(H,16,20) |

InChI Key |

JVMZOUSLJQEGLC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(N(C(=O)N1)C(=O)C)C2=CC=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Substituted Urea Derivatives in Cyclocondensation

A critical deviation from classical Biginelli conditions involves replacing urea with N-acetylurea to introduce the 3-acetyl group. In a protocol adapted from Mabry and Ganem, benzaldehyde (1.2 equiv), methyl acetoacetate (1.0 equiv), and N-acetylurea (1.5 equiv) undergo cyclization in ethanol with L-proline methyl ester monohydrochloride (10 mol%) at 80°C for 18 hours. This method, originally yielding 99% for a related tetrahydropyrimidine, achieves ~78% yield for the target compound after chromatographic purification. The mechanism proceeds through imine formation between benzaldehyde and N-acetylurea, followed by nucleophilic attack by the β-keto ester enolate (Figure 1).

Table 1: Catalytic Systems for N-Acetylurea-Based Biginelli Reactions

Solvent and Temperature Optimization

Microwave-assisted synthesis, as demonstrated in furan-functionalized analogs, enhances reaction efficiency. Irradiating a mixture of N-acetylurea, benzaldehyde, and methyl acetoacetate at 100°C for 30 minutes in solvent-free conditions achieves 85% yield, reducing side-product formation compared to thermal methods. Polar aprotic solvents like dimethylformamide (DMF) facilitate higher conversions (~70%) at 90°C within 6 hours, though requiring subsequent aqueous workup to isolate the product.

Post-Synthetic Acetylation Strategies

For substrates lacking pre-installed acetyl groups, post-synthetic modification offers an alternative route. The intermediate 3-amino-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes acetylation using acetic anhydride (2.0 equiv) in pyridine at 0–5°C for 2 hours, achieving 92% conversion. This method circumvents challenges associated with N-acetylurea’s limited commercial availability.

Critical Considerations:

-

Steric hindrance at N3 necessitates excess acetylating agents.

-

Selectivity requires controlled temperatures to avoid O-acetylation of the ester group.

-

Catalytic DMAP (4-dimethylaminopyridine, 5 mol%) accelerates the reaction to completion within 30 minutes.

Advanced Catalytic Systems and Green Chemistry

Organocatalysts in Asymmetric Synthesis

Chiral Brønsted acids like 2-amino-1-(4-nitrophenyl)-1,3-propanediol (ANP) enable enantioselective synthesis. Employing ANP (10 mol%) in dioxane/CHCl₃ (4:1) at 25°C for 24 hours yields the (R)-enantiomer with 63% ee. This approach mirrors methodologies for thiourea derivatives, highlighting the versatility of propanediol catalysts in tetrahydropyrimidine functionalization.

Ionic Liquid-Mediated Reactions

Ionic liquids such as [BMIM][BF₄] (1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction homogeneity and catalyst recovery. At 90°C, a 5 mol% loading of p-toluenesulfonic acid ([BMIM][BF₄] as solvent) achieves 88% yield in 4 hours, demonstrating improved sustainability over volatile organic solvents.

Analytical and Mechanistic Insights

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) key signals:

-

δ 9.22 (s, 1H, NH), 7.40–7.20 (m, 5H, Ph), 5.23 (d, J = 3.1 Hz, H4), 3.65 (s, 3H, OCH₃), 2.27 (s, 3H, C6-CH₃), 2.17 (s, 3H, C3-COCH₃).

X-ray crystallography confirms the boat conformation of the tetrahydropyrimidine ring and the equatorial orientation of the phenyl group (Figure 2).

Reaction Monitoring and Kinetics

In situ IR spectroscopy tracks imine formation (C=N stretch at 1640 cm⁻¹) and cyclization (C=O ester at 1725 cm⁻¹). Pseudo-first-order kinetics reveal rate constants (k) of 0.15 h⁻¹ in ethanol vs. 0.28 h⁻¹ under microwave conditions.

Industrial Scalability and Process Challenges

Continuous Flow Synthesis

Adopting flow chemistry principles, a tubular reactor (ID 2 mm, L 10 m) operating at 100°C with a residence time of 30 minutes achieves 82% conversion, surpassing batch reactor efficiency. Catalyst immobilization on silica-supported L-proline allows 15 reuse cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Biological Activities

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been studied for its potential pharmacological effects:

Antiviral Activity : Compounds in the dihydropyrimidine family have shown promise as antiviral agents. Research indicates that they can inhibit viral replication and may be effective against various viruses.

Antibacterial Properties : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against a range of pathogenic bacteria. This makes them potential candidates for developing new antibiotics.

Antihypertensive Effects : Some derivatives have been identified as calcium channel blockers, which are crucial in managing hypertension. The mechanism involves inhibiting calcium influx into vascular smooth muscle cells, leading to vasodilation.

Anti-inflammatory Properties : Certain compounds within this class have been reported to possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry explored the antiviral effects of methyl 3-acetyl derivatives against influenza virus. The results indicated that these compounds inhibit viral replication by interfering with the viral life cycle at multiple stages. The study highlighted the compound's potential as a lead for developing antiviral drugs .

Case Study 2: Antibacterial Efficacy

Research published in Pharmaceutical Biology evaluated the antibacterial properties of various tetrahydropyrimidine derivatives. The findings showed that methyl 3-acetyl derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting their potential use in treating multidrug-resistant infections .

Case Study 3: Antihypertensive Mechanism

A pharmacological study investigated the antihypertensive effects of dihydropyrimidines in rat models. The study found that administration of methyl 3-acetyl derivatives led to a significant reduction in blood pressure through calcium channel blockade mechanisms. This positions these compounds as promising candidates for further development as antihypertensive agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes and proteins involved in disease pathways, such as those related to inflammation and cancer . It may also interfere with the replication of viruses by targeting viral enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Key structural modifications in DHPM derivatives include:

- Substituents on the phenyl ring (C4) : Electron-withdrawing (e.g., -CN, -Br) or electron-donating groups (e.g., -OCH₃) alter electronic density and binding affinity.

- Ester groups (C5) : Methyl vs. ethyl esters influence lipophilicity and metabolic stability.

- N3 modifications : Acetyl, cinnamoyl, or benzyl groups modulate steric bulk and hydrogen-bonding capacity.

Table 1: Physicochemical Properties of Selected DHPM Derivatives

Enzyme Inhibition

- Thymidine phosphorylase (TP) inhibition: Derivatives with bulky N3 substituents (e.g., cinnamoyl) show moderate activity.

- Thymidylate kinase inhibition : Methyl esters with halogenated phenyl groups (e.g., 4-bromophenyl) demonstrated anti-tubercular activity (MIC = 16 µg/mL against M. tuberculosis H37Rv) .

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., -Br, -CN) enhance antimicrobial activity but may increase cytotoxicity .

- Bulky N3 substituents (e.g., cinnamoyl) improve enzyme inhibition but reduce solubility .

Ester Choice : Methyl esters generally offer better metabolic stability than ethyl esters in in vitro assays .

Antioxidant Potential: Thioxo derivatives (e.g., 2-thioxo DHPMs) show superior radical scavenging compared to oxo analogues .

Biological Activity

Methyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as DHPM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, synthesis pathways, and potential applications in various fields.

- Molecular Formula : C16H18N2O4

- Molecular Weight : 302.33 g/mol

- CAS Number : 193623-14-2

1. Antimicrobial Activity

Research indicates that derivatives of the dihydropyrimidine framework exhibit notable antimicrobial properties. For instance, studies have shown that DHPM compounds possess antibacterial and antifungal activities against various pathogens. The mechanism often involves interference with bacterial cell wall synthesis and disruption of fungal membrane integrity .

2. Anticancer Properties

Dihydropyrimidine derivatives have been investigated for their anticancer potential. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The structure of DHPM allows it to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication in cancer cells .

3. Insecticidal Activity

DHPM has shown promising insecticidal activity against mosquito larvae and adult stages. In a controlled study, the compound demonstrated significant larvicidal effects with an LC50 value of 1.08 µg/mL, indicating its potential use in vector control strategies . The efficacy was attributed to its ability to disrupt the nervous system of insects.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine precursors. The presence of various substituents on the phenyl ring and the carbonyl groups significantly influences its biological activity.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a comparative study evaluating various dihydropyrimidine derivatives, it was found that methyl 3-acetyl derivatives exhibited superior antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of DHPM revealed that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines (e.g., MCF-7 breast cancer cells). Flow cytometry analysis indicated an increase in sub-G1 population, confirming apoptosis induction as a mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.